molecular formula C18H21ClN2O3S B3503152 1-(3-CHLOROPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE

1-(3-CHLOROPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE

Cat. No.: B3503152
M. Wt: 380.9 g/mol
InChI Key: FIUBDQLSABCXMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine is a complex organic compound that features a piperazine ring substituted with a 3-chlorophenyl group and a 2-methoxy-5-methylbenzenesulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine typically involves the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of ethylenediamine with diethylene glycol in the presence of a catalyst.

    Substitution with 3-Chlorophenyl Group: The piperazine ring is then reacted with 3-chlorobenzyl chloride in the presence of a base such as sodium hydroxide to introduce the 3-chlorophenyl group.

    Introduction of 2-Methoxy-5-Methylbenzenesulfonyl Group: Finally, the compound is reacted with 2-methoxy-5-methylbenzenesulfonyl chloride in the presence of a base to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine nitrogen atoms.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide or other strong bases in an organic solvent.

Major Products

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted derivatives with different functional groups replacing the original substituents.

Scientific Research Applications

1-(3-Chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting neurological disorders.

    Material Science: The compound is studied for its potential use in the development of novel materials with specific electronic or optical properties.

    Biological Research: It is used as a probe in biochemical assays to study enzyme interactions and receptor binding.

Mechanism of Action

The mechanism of action of 1-(3-chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    1-(3-Chlorophenyl)piperazine: Lacks the 2-methoxy-5-methylbenzenesulfonyl group.

    4-(2-Methoxy-5-methylbenzenesulfonyl)piperazine: Lacks the 3-chlorophenyl group.

    1-(3-Chlorophenyl)-4-(benzenesulfonyl)piperazine: Lacks the methoxy and methyl substituents on the benzenesulfonyl group.

Uniqueness

1-(3-Chlorophenyl)-4-(2-methoxy-5-methylbenzenesulfonyl)piperazine is unique due to the presence of both the 3-chlorophenyl and 2-methoxy-5-methylbenzenesulfonyl groups. This combination of substituents imparts distinct chemical and biological properties, making it valuable for specific research and industrial applications.

Properties

IUPAC Name

1-(3-chlorophenyl)-4-(2-methoxy-5-methylphenyl)sulfonylpiperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN2O3S/c1-14-6-7-17(24-2)18(12-14)25(22,23)21-10-8-20(9-11-21)16-5-3-4-15(19)13-16/h3-7,12-13H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIUBDQLSABCXMN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)N2CCN(CC2)C3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(3-CHLOROPHENYL)-4-(2-METHOXY-5-METHYLBENZENESULFONYL)PIPERAZINE
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